molecular formula C9H6BrNO2 B1530062 2-Bromo-6-cyano-3-methylbenzoic acid CAS No. 1807165-32-7

2-Bromo-6-cyano-3-methylbenzoic acid

Cat. No.: B1530062
CAS No.: 1807165-32-7
M. Wt: 240.05 g/mol
InChI Key: RXBMUKLNSWPKNZ-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-methylbenzoic acid (molecular formula: C₉H₆BrNO₂; molecular weight: 240.06 g/mol) is a substituted benzoic acid derivative featuring a bromine atom at the 2-position, a cyano group at the 6-position, and a methyl group at the 3-position of the aromatic ring . Its CAS registry number is 1807165-32-7, and it is commonly utilized in pharmaceutical and materials research due to its unique electronic and steric properties. The electron-withdrawing cyano and bromine substituents enhance its acidity (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2), making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-6-cyano-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-3-6(4-11)7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBMUKLNSWPKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Bromo-6-cyano-3-methylbenzoic acid is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-6-cyano-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Positional Isomers of Bromo-Methylbenzoic Acids

Key positional isomers of 2-bromo-6-cyano-3-methylbenzoic acid include bromo-methylbenzoic acids with varying substituent arrangements (Table 1). These isomers share the same molecular formula (C₈H₇BrO₂; 215.04 g/mol) but differ in physicochemical properties due to substituent positioning:

Compound Name Substituent Positions Melting Point (°C) Price (JPY/5g) Key Applications
2-Bromo-5-methylbenzoic acid Br (2), CH₃ (5) Not reported 30,000/10g Catalysis, agrochemicals
3-Bromo-2-methylbenzoic acid Br (3), CH₃ (2) Not reported 16,000/25g Polymer additives
4-Bromo-2-methylbenzoic acid Br (4), CH₃ (2) 181 7,000/5g Pharmaceuticals, crystal engineering
2-Bromo-6-cyano-3-methylbenzoic acid Br (2), CN (6), CH₃ (3) Not reported Not available Drug discovery, cross-coupling reactions

Key Observations :

  • The cyano group in 2-bromo-6-cyano-3-methylbenzoic acid introduces stronger electron-withdrawing effects compared to methyl or bromine alone, lowering its pKa and enhancing reactivity in nucleophilic substitution or coupling reactions .
  • The melting point of 4-bromo-2-methylbenzoic acid (181°C) suggests robust crystalline packing, likely due to hydrogen-bonding interactions between carboxylic acid groups, as described in Etter’s graph set analysis .

Functional Group Analogues

Cyano vs. Nitro Substitutents

Replacing the cyano group in 2-bromo-6-cyano-3-methylbenzoic acid with a nitro group (e.g., 2-bromo-6-nitrobenzoic acid) significantly alters electronic properties. The nitro group (-NO₂) is more electron-withdrawing than -CN, further reducing the compound’s pKa (~1.5–2.0) and increasing its oxidative stability .

Amino vs. Cyano Substitutents

Amino-substituted analogues (e.g., 2-amino-4-bromo-6-methylbenzoic acid) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity. However, the amino group’s basicity (pKa ~4.5–5.0) reduces compatibility with acidic reaction conditions, unlike the cyano group, which remains inert under such environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-cyano-3-methylbenzoic acid
Reactant of Route 2
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2-Bromo-6-cyano-3-methylbenzoic acid

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